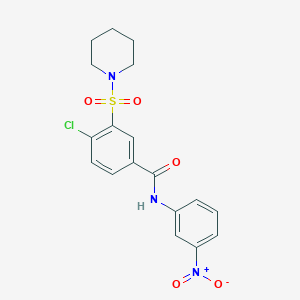
4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide
説明
4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been of significant interest to researchers due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as MLN4924 and has been found to have promising therapeutic properties in various cancer models.
作用機序
The mechanism of action of 4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of NAE activity, which leads to the accumulation of NEDD8 conjugates and subsequent activation of the Cullin-RING ubiquitin ligases (CRLs). This activation results in the degradation of various proteins involved in cell cycle progression and DNA damage response, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects in various cancer models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of NAE and activating the CRLs. This compound has also been found to have anti-angiogenic properties, which can inhibit the growth and spread of tumors.
実験室実験の利点と制限
One of the advantages of 4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide is its selectivity for NAE inhibition, which makes it a promising candidate for cancer therapy. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in combination therapies with other cancer drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects in vivo.
科学的研究の応用
4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively inhibit the activity of NEDD8-activating enzyme (NAE), which is an essential component of the NEDD8 conjugation pathway. This pathway is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation.
特性
IUPAC Name |
4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c19-16-8-7-13(11-17(16)28(26,27)21-9-2-1-3-10-21)18(23)20-14-5-4-6-15(12-14)22(24)25/h4-8,11-12H,1-3,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYGSKJRWWHSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(2-fluorobenzoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3569476.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B3569477.png)
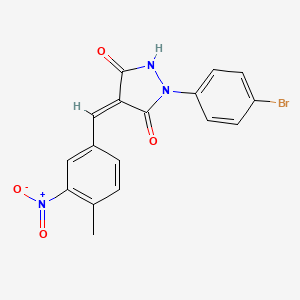
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4,5,6-tetrahydro-2H-azepin-7-amine](/img/structure/B3569488.png)
![methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3569494.png)
![benzyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3569501.png)
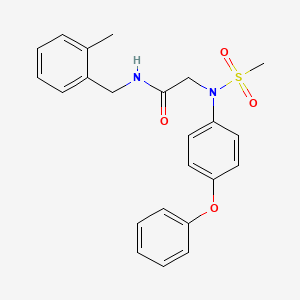
![4-{[(4-chlorophenyl)thio]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3569513.png)
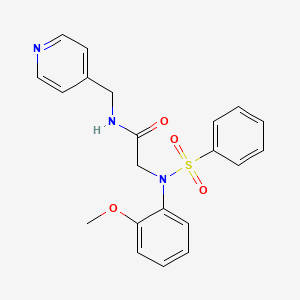
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3569522.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3569531.png)
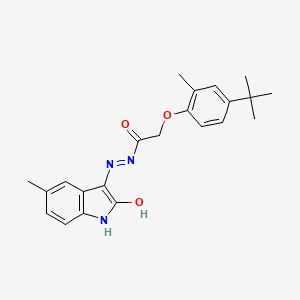
![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)
![2-[(2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569570.png)
